molecular formula C11H11N7O2S B2853762 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251542-89-8

5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2853762
CAS No.: 1251542-89-8
M. Wt: 305.32
InChI Key: KLBSYOIDXJBVLD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring three distinct pharmacophores:

  • 1,2,3-triazole core: Known for hydrogen bonding and metabolic stability.
  • 1,3,4-oxadiazole ring: Imparts rigidity and electron-withdrawing properties.
  • Thiazole moiety: Enhances π-π stacking and bioavailability.
    The methyl groups at the 5-position of the oxadiazole and triazole rings optimize steric and electronic interactions, while the carboxamide linker facilitates solubility and target binding .

Properties

IUPAC Name

5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O2S/c1-6-9(16-17-18(6)11-12-3-4-21-11)10(19)13-5-8-15-14-7(2)20-8/h3-4H,5H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBSYOIDXJBVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC=CS2)C(=O)NCC3=NN=C(O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive review of its biological activity based on diverse sources, including structure-activity relationships (SAR), cytotoxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring and an oxadiazole moiety. The presence of these heterocycles is known to enhance biological activity due to their ability to interact with various biological targets.

Property Value
Molecular FormulaC₁₃H₁₅N₅O₂S
Molecular Weight293.36 g/mol
CAS NumberNot specified

Antitumor Activity

Research has shown that compounds containing thiazole and oxadiazole rings exhibit notable anticancer properties. For instance, derivatives of oxadiazoles have been evaluated for their cytotoxic effects against various cancer cell lines. The compound has been compared with established chemotherapeutics such as cisplatin.

  • Cytotoxicity Studies :
    • The compound demonstrated significant cytotoxic activity against several cancer cell lines, with IC50 values indicating potent effects. For example, some related compounds showed IC50 values lower than 2 μM against human colorectal carcinoma and lung adenocarcinoma cells .
    • A structure-activity relationship (SAR) analysis indicated that modifications to the thiazole and oxadiazole rings significantly influenced the cytotoxic potential .

The proposed mechanism involves the interaction of the compound with key cellular pathways associated with apoptosis and cell cycle regulation. In vitro studies suggest that the compound may induce apoptosis through mitochondrial pathways, leading to increased caspase activity .

Case Studies

Several studies have highlighted the biological efficacy of compounds similar to this compound:

  • Study on Oxadiazole Derivatives :
    • A study synthesized new indole-based oxadiazoles and tested their activity against various cancer cell lines. The results indicated that specific substitutions on the oxadiazole ring enhanced cytotoxicity significantly .
  • Thiazole Compounds :
    • Thiazole derivatives have been shown to possess anticancer properties through mechanisms involving inhibition of tumor growth and induction of apoptosis in cancer cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. The oxadiazole moiety enhances interaction with biological targets such as enzymes and receptors involved in microbial resistance mechanisms. Studies have shown that derivatives of similar structures can inhibit bacterial growth effectively, suggesting that 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide may also possess similar capabilities .

Anticancer Properties

The anticancer potential of triazole derivatives has been well-documented. For instance, a study on related compounds demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases and the modulation of apoptotic pathways . The incorporation of thiazole and oxadiazole structures into the triazole framework may enhance this activity by improving solubility and bioavailability.

Anti-inflammatory Effects

Compounds with triazole structures have shown promise in reducing inflammation. The ability to modulate inflammatory pathways makes this compound a potential candidate for developing anti-inflammatory drugs. Its structural features may facilitate interactions with pro-inflammatory cytokines or enzymes involved in inflammatory responses .

Case Studies

Study Findings Implications
Sameliuk et al. (2021)Investigated 1,2,4-triazole derivatives for anticancer activity; found significant cytotoxic effects against HT29 cancer cells.Supports the development of new anticancer agents based on triazole frameworks.
ACS Omega (2023)Studied N-Aryl derivatives with oxadiazole moieties; demonstrated high growth inhibition in various cancer cell lines.Highlights the importance of structural modifications for enhancing anticancer efficacy.
PMC Study (2020)Evaluated novel triazolo compounds; showed robust antibacterial activity against E. coli.Suggests potential for developing new antibiotics based on triazolo derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Thiazole-Oxadiazole Hybrids

Lead Compound : N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine ()

  • Structural Differences: The target compound replaces the phenyl group in the thiazole ring with a 1,2,3-triazole-carboxamide unit.
  • Functional Impact :
    • The lead molecule demonstrated anticancer activity with minimal toxicity in preclinical models. The triazole-carboxamide modification in the target compound may improve selectivity for kinase targets due to stronger polar interactions .
Table 1: Thiazole-Oxadiazole Hybrid Comparison
Feature Target Compound Lead Compound ()
Thiazole Substituent 1-(Thiazol-2-yl) 4-Phenyl
Linker Carboxamide Amine
Bioactivity Potential kinase inhibition (inferred) Anticancer (explicit)
Synthetic Yield Not reported High yield (85–95% reported for analogues)

Triazole-Thiadiazole/Thioester Derivatives

Compound A : 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide ()

  • Structural Differences :
    • Replaces the 1,3,4-oxadiazole with a thiadiazole ring.
    • Lacks the triazole-thiazole scaffold.
  • The oxadiazole in the target compound may enhance oxidative stability .

Compound B: 4-Amino-1,2,4-triazole-3-thioester ()

  • Structural Differences :
    • Features a thioester group instead of carboxamide.
    • Synthesized via nucleophilic attack on oxadiazole-thioesters.
  • Functional Impact :
    • Thioesters are prone to hydrolysis, whereas the carboxamide in the target compound offers superior hydrolytic stability, critical for oral bioavailability .
Table 2: Triazole-Based Derivatives Comparison
Feature Target Compound Compound A () Compound B ()
Core Heterocycle 1,2,3-Triazole + 1,3,4-oxadiazole 1,3,4-Thiadiazole 1,2,4-Triazole
Functional Group Carboxamide Carboxamide Thioester
Stability High (oxadiazole) Moderate (thiadiazole) Low (thioester)
Synthetic Yield Not reported 97% 70–85%

Carboxamide-Linked Analogues

Compound C : 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()

  • Structural Differences :
    • Replaces the triazole-oxadiazole system with an isoxazole ring.
    • Simpler scaffold with fewer hydrogen-bonding sites.
  • Functional Impact :
    • Isoxazole derivatives typically exhibit lower binding affinity for complex targets (e.g., kinases) due to reduced conformational rigidity compared to triazole-oxadiazole systems .

Q & A

Q. What are the optimal synthetic routes for preparing 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : The compound can be synthesized via multi-step condensation reactions. A common approach involves coupling pre-synthesized oxadiazole and thiazole intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol). For example, potassium carbonate (K₂CO₃) is often used as a base to facilitate nucleophilic substitution reactions between thiol-containing intermediates and alkyl halides . Purification typically employs column chromatography or recrystallization to achieve ≥95% purity. Reaction progress should be monitored via TLC or HPLC .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : To verify hydrogen and carbon environments, particularly distinguishing triazole (C-N) and oxadiazole (N-O) ring signals.
  • IR Spectroscopy : Identify functional groups like amide (C=O stretch at ~1650–1700 cm⁻¹) and triazole (C-N stretch at ~1450 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for accurate mass determination) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology : Begin with in vitro screens:
  • Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µM .
  • Cytotoxicity : Employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Test against COX-1/2 or kinases using fluorometric/colorimetric assays .

Q. How can solubility and stability be optimized for in vitro studies?

  • Methodology :
  • Solubility : Screen solvents (DMSO, ethanol, or aqueous buffers with surfactants like Tween-80) via sonication or heating.
  • Stability : Conduct pH-dependent degradation studies (pH 2–9) using HPLC to monitor decomposition over 24–72 hours. Store lyophilized samples at –20°C .

Q. What computational tools are suitable for preliminary molecular modeling?

  • Methodology : Use Gaussian or GAMESS for DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps). AutoDock Vina or Schrödinger Suite can model ligand-protein interactions, such as binding to microbial enzyme active sites (e.g., E. coli DNA gyrase) .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Methodology :
  • Isotopic Labeling : Use ¹⁵N or ²H isotopes to trace intermediates in condensation reactions.
  • Kinetic Studies : Monitor reaction rates via stopped-flow NMR under varying temperatures (25–80°C) to determine activation energy (Arrhenius plots) .
  • DFT Simulations : Calculate transition states and intermediates for oxadiazole-thiazole coupling steps .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology :
  • Meta-Analysis : Compare datasets from multiple studies (e.g., IC₅₀ variations in cytotoxicity assays) using statistical tools (ANOVA, t-tests).
  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., methyl groups on oxadiazole) and retest activity to identify critical pharmacophores .
  • Orthogonal Assays : Validate antimicrobial claims with time-kill curves or biofilm inhibition assays .

Q. How can regioselectivity challenges in triazole functionalization be addressed?

  • Methodology :
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block undesired reaction sites during alkylation.
  • Catalytic Systems : Employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for selective 1,2,3-triazole formation .
  • Temperature Control : Lower reaction temperatures (0–5°C) to favor kinetic over thermodynamic products .

Q. What advanced techniques characterize intermolecular interactions in biological systems?

  • Methodology :
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to target proteins (e.g., EGFR kinase).
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes (e.g., PDB deposition) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during binding .

Q. How can metabolic stability and toxicity be assessed preclinically?

  • Methodology :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t½) and identify metabolites via LC-MS/MS.
  • AMES Test : Screen for mutagenicity using Salmonella strains TA98/TA100 .
  • hERG Inhibition Assay : Use patch-clamp electrophysiology to evaluate cardiac toxicity risks .

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